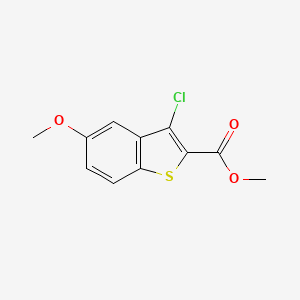

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate

Description

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate is a benzothiophene derivative characterized by a chloro (-Cl) substituent at position 3, a methoxy (-OCH₃) group at position 5, and a methyl ester (-COOCH₃) at position 2. Its molecular structure is critical for applications in medicinal chemistry and materials science, particularly due to the electronic effects imparted by its substituents. The compound’s structural determination often employs crystallographic tools such as SHELX for refinement and ORTEP-III for graphical representation of thermal ellipsoids . These programs enable precise analysis of bond lengths, angles, and intermolecular interactions, which are essential for understanding its reactivity and stability.

Properties

IUPAC Name |

methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3S/c1-14-6-3-4-8-7(5-6)9(12)10(16-8)11(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDSBGDUDDPVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384273 | |

| Record name | Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41280-81-3 | |

| Record name | Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions Summary:

| Step | Reagents/Conditions | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methoxycinnamic acid, DMAP, thionyl chloride | Heptane | 80–85°C | 5–7 hours | Chlorination and formation of acid chloride intermediate |

| 2 | Sodium hydroxide, isopropanol | Isopropanol | Reflux | 4 hours reflux + 16 hours stirring | Saponification and esterification |

| 3 | Extraction with methyl isobutyl ketone (MIBK), water | MIBK, water | Ambient | - | Purification |

One-Pot Synthesis of Related 5-Chlorothiophene-2-carboxylic Acid Intermediates

A Chinese patent (CN108840854A) describes an efficient one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid, a key intermediate for benzothiophene derivatives:

- Process: Chlorination of 2-thiophene carboxaldehyde to produce 5-chloro-2-thiophene carboxaldehyde intermediate without isolation.

- Subsequent Reaction: The intermediate is added dropwise to a precooled alkaline solution (temperature controlled ≤30°C), followed by slow chlorine introduction to complete the reaction.

- Work-up: Quenching with sodium sulfite, solvent extraction to remove impurities, pH adjustment with hydrochloric acid, filtration, recrystallization, and drying to obtain the target acid.

This method addresses industrial production challenges such as raw material cost, waste generation, and operational safety by avoiding expensive or hazardous reagents and minimizing by-products.

- One-pot process reduces handling and purification steps

- Uses readily available starting materials

- Controlled temperature and addition rates improve selectivity and yield

Comparative Analysis of Preparation Routes

Research Findings and Notes

- The use of thionyl chloride and pyridine in acetonitrile for chlorination is a cost-effective alternative to coupling reagents like N,N'-carbonyl-diimidazole, improving commercial feasibility.

- The one-pot chlorination and carboxylation method reduces hazardous waste and improves safety, making it suitable for industrial scale-up.

- Purification steps involving methyl isobutyl ketone extraction and pH adjustments are critical for obtaining high purity product.

- Mass spectrometry data confirm the molecular integrity and substitution pattern of the product.

- The methoxy group at position 5 is introduced early in the synthetic sequence, commonly starting from methoxy-substituted cinnamic acid or related intermediates.

Summary Table: Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-Methoxycinnamic acid, 2-thiophene carboxaldehyde |

| Key Reagents | DMAP, thionyl chloride, sodium hydroxide, chlorine |

| Solvents | Heptane, acetonitrile, isopropanol, MIBK |

| Temperature Range | 5°C to 95°C depending on step |

| Reaction Time | 5–7 hours chlorination; 4 hours reflux + 16 hours stirring for esterification |

| Purification Techniques | Solvent extraction, recrystallization |

| Analytical Confirmation | Mass Spectrometry (MS), Vapor Phase Chromatography (VPC) |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide, elevated temperatures.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate serves as a valuable building block in the synthesis of more complex benzothiophene derivatives, which have demonstrated significant biological activities:

- Antimicrobial Activity : Research shows that this compound exhibits efficacy against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens indicate its potential as an antimicrobial agent .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for anti-inflammatory drug development .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines, inducing apoptosis through specific signaling pathways related to cell cycle regulation .

Materials Science

In addition to its medicinal applications, methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate is being explored for its potential in developing advanced materials, including organic semiconductors and dyes. Its unique structural features allow for modifications that can tailor its electronic properties for specific applications .

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate found that derivatives with chloro or bromo substitutions exhibited significant antibacterial activity against strains like Bacillus cereus and Staphylococcus aureus. The presence of specific functional groups enhanced inhibitory activity against Gram-positive bacteria .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential revealed that this compound effectively inhibited the growth of various cancer cell lines through apoptosis induction. The study concluded that it targets specific signaling pathways associated with cell cycle regulation, indicating its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate and its derivatives depends on their specific biological targets and pathways. For instance, derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity. Anti-inflammatory derivatives may modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. Anticancer derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Benzothiophene Derivatives

Substituent Effects on Reactivity and Stability

The compound’s reactivity is influenced by the electron-withdrawing chloro group and electron-donating methoxy group. Comparisons with analogs, such as:

- Methyl 3-nitro-5-methoxy-1-benzothiophene-2-carboxylate: The nitro (-NO₂) group at position 3 enhances electrophilic substitution but reduces stability due to steric hindrance.

The chloro substituent in the target compound provides a balance between electronic modulation and steric tolerance, making it more versatile in synthetic pathways than nitro or methyl analogs.

Physical and Chemical Properties

Key properties are often tabulated in crystallographic studies (Table 1). For example, methyl ester derivatives generally exhibit melting points between 120–180°C and moderate solubility in polar aprotic solvents like DMSO, as noted in studies on methyl ester analogs .

Table 1: Comparative Properties of Selected Benzothiophene Derivatives

| Compound | Melting Point (°C) | Solubility (DMSO) | LogP |

|---|---|---|---|

| Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | 145–150 | High | 2.8 |

| Methyl 3-nitro-5-methoxy-1-benzothiophene-2-carboxylate | 160–165 | Moderate | 1.9 |

| Methyl 3-methyl-5-hydroxy-1-benzothiophene-2-carboxylate | 130–135 | Low | 3.2 |

Crystallographic and Computational Insights

Crystallographic data refined via SHELXL reveal that the chloro group induces a planar conformation in the benzothiophene core, reducing torsional strain compared to bulkier substituents . Computational studies (e.g., DFT calculations) further highlight the electron-withdrawing effect of the chloro group, which stabilizes the carboxylate moiety and enhances electrophilic aromatic substitution kinetics.

Biological Activity

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogens, including Gram-positive bacteria and fungi. For instance, studies have shown low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by interacting with enzymes such as cyclooxygenase and lipoxygenase, potentially reducing inflammation in biological systems .

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, inducing apoptosis through specific signaling pathways .

The mechanisms underlying the biological activities of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate are multifaceted:

- Antimicrobial Mechanism : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

- Anti-inflammatory Mechanism : Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Anticancer Mechanism : The anticancer activity is thought to be mediated by the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell cycle regulation .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity and pharmacological potential of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate. Below are key findings from recent research:

Case Study: Antimicrobial Activity

In a detailed study assessing the antimicrobial properties, methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate was tested against several bacterial strains. The results indicated that derivatives with chloro or bromo substitutions exhibited significant antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus. The study concluded that the presence of a hydroxymethyl group at the second position enhances its inhibitory activity against Gram-positive bacteria .

Case Study: Anticancer Properties

Another investigation focused on the anticancer potential of this compound revealed that it effectively inhibited the growth of various cancer cell lines through apoptosis induction. The study highlighted its ability to target specific signaling pathways associated with cell cycle regulation, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzothiophene precursors. Key steps include:

- Chlorination : Electrophilic substitution at the 3-position using reagents like ClSO₃H or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C).

- Methoxylation : Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 60–80°C).

- Esterification : Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the carboxylate ester.

Optimization Strategies : - Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., hexane/ethyl acetate gradients) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purify via column chromatography or recrystallization, and confirm purity with ¹H/¹³C NMR and HPLC (>95% purity) .

Q. What safety precautions are necessary when handling Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate, given its structural analogs?

- Methodological Answer : Structural analogs (e.g., ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate) indicate potential hazards:

- Toxicity : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) require PPE (gloves, lab coat, goggles) and fume hood use .

- Stability : Store in airtight containers under anhydrous conditions (-20°C) to prevent ester hydrolysis or thiophene ring oxidation .

- Disposal : Follow institutional guidelines for halogenated waste, using neutralization protocols for reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and what key data points should be reported?

- Methodological Answer :

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular structure and hydrogen bonding network?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å).

- Structure Solution : Use SHELXD for phase problem resolution via direct methods. Refine with SHELXL, adjusting thermal parameters and occupancy .

- Hydrogen Bond Analysis : Apply Etter’s graph set theory (e.g., R₂²(8) motifs) to classify H-bonding patterns in the crystal lattice .

- Validation : Check for crystallographic disorder using PLATON and validate geometry with Mogul bond-length/bond-angle databases .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR shifts (e.g., with GIAO method). Compare with experimental ¹H/¹³C NMR to identify tautomers or solvent effects .

- Dynamic Effects : Account for ring puckering (Cremer-Pople parameters) or conformational flexibility using molecular dynamics (MD) simulations .

- Experimental Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. How can reaction intermediates be monitored in real-time during synthesis to optimize yield?

- Methodological Answer :

- In Situ Monitoring : Employ ReactIR™ to track carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) during esterification .

- Continuous Flow Systems : Use microreactors for precise control of residence time and temperature, reducing side reactions (e.g., over-chlorination) .

- Automated Sampling : Integrate LC-MS at 15-minute intervals to quantify intermediates and adjust reagent stoichiometry dynamically .

Q. What are the challenges in achieving regioselective substitution on the benzothiophene ring, and how can they be addressed?

- Methodological Answer :

- Electronic Effects : The electron-rich 5-methoxy group directs electrophiles to the 3-position. Use directing groups (e.g., boronic acids) for meta-substitution .

- Steric Hindrance : Bulky reagents (e.g., t-BuCl) favor substitution at less hindered positions. Optimize catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) for Suzuki couplings .

- Competitive Pathways : Suppress sulfone formation during chlorosulfonation by controlling reaction time (<2 hours) and using excess SOCl₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.